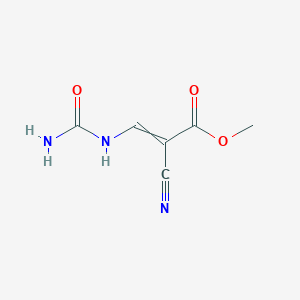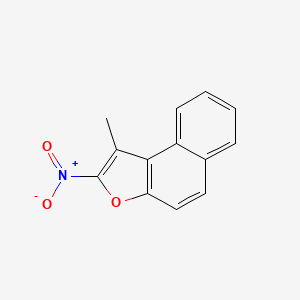
NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- is a synthetic organic compound belonging to the naphthofuran family. This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with a methyl group and a nitro group attached to specific positions on the rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- typically involves the nitration of 2-acetylnaphtho[2,1-b]furan. A cooled nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a 1:2 ratio is added slowly to a cooled solution of 2-acetylnaphtho[2,1-b]furan in glacial acetic acid. The mixture is stirred for about 30 minutes to complete the nitration reaction .
Industrial Production Methods
While specific industrial production methods for NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic medium are used.
Substitution: Electrophilic reagents like halogens, sulfonic acids, and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Applications De Recherche Scientifique
NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- has several scientific research applications:
Chemistry: Used as a fluorescent label for biomolecules and in peptide synthesis.
Biology: Investigated for its potential as a genotoxic agent and its effects on DNA.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant activities.
Industry: Utilized in the development of new fluorescent heterocyclic compounds for analytical applications.
Mécanisme D'action
The mechanism of action of NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with DNA, leading to genotoxic effects. Additionally, the compound’s ability to act as a fluorescent label allows it to bind covalently to specific functional groups in target molecules, facilitating biochemical measurements and studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[2,1-b]furan: The parent compound without the methyl and nitro groups.
2-Nitronaphtho[2,1-b]furan: A similar compound with a nitro group but without the methyl group.
1-Methylnaphtho[2,1-b]furan: A similar compound with a methyl group but without the nitro group.
Uniqueness
NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a fluorescent label and its genotoxic properties, making it valuable for specific scientific and industrial applications .
Propriétés
Numéro CAS |
86539-67-5 |
|---|---|
Formule moléculaire |
C13H9NO3 |
Poids moléculaire |
227.21 g/mol |
Nom IUPAC |
1-methyl-2-nitrobenzo[e][1]benzofuran |
InChI |
InChI=1S/C13H9NO3/c1-8-12-10-5-3-2-4-9(10)6-7-11(12)17-13(8)14(15)16/h2-7H,1H3 |
Clé InChI |
CVUUOLKFENQCEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C3=CC=CC=C3C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



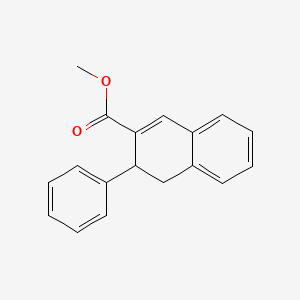
![1,1'-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14404434.png)


![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)
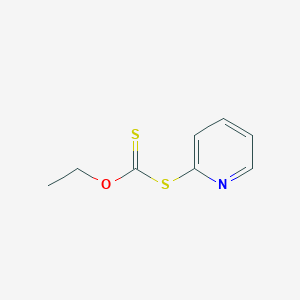
![5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne](/img/structure/B14404467.png)
![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)
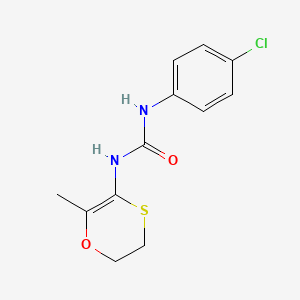
![7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14404474.png)
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)
